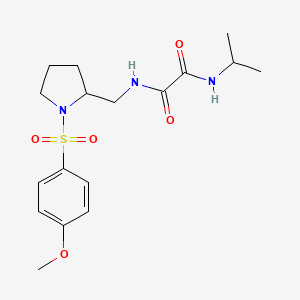
N1-异丙基-N2-((1-((4-甲氧基苯基)磺酰基)吡咯烷-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry, and a methoxyphenyl sulfonyl group, contributing to its unique chemical properties.
科学研究应用
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors, followed by functionalization to introduce the methoxyphenyl sulfonyl group. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents like thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group may yield corresponding quinones, while reduction of the oxalamide linkage can produce primary or secondary amines.
作用机制
The mechanism of action of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl sulfonyl group play crucial roles in binding to target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Methoxyphenyl sulfonyl compounds: Similar compounds with methoxyphenyl sulfonyl groups include various sulfonamides and sulfonylureas.
Uniqueness
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of oxalamides, characterized by the presence of an oxalamide core and a sulfonamide group. The general synthetic route for N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves several steps:
- Formation of the Pyrrolidine Derivative : The synthesis begins with the preparation of the pyrrolidine derivative, which is crucial for the compound's activity.
- Introduction of the Oxalamide Group : This is achieved through the reaction of oxalyl chloride with an appropriate amine under controlled conditions.
- Alkylation with Isopropyl Group : The isopropyl group is introduced via alkylation using isopropyl bromide and a strong base.
Pharmacological Properties
N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation, suggesting that this compound may have similar effects .
- Neuropharmacological Effects : The interaction with neurotransmitter systems hints at potential applications in treating neurological disorders.
The mechanism of action for N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
In Vitro Studies
Recent studies have focused on the in vitro evaluation of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide against different cancer cell lines. For instance, compounds structurally related to it have shown significant cytotoxicity against cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent .
Comparative Analysis
A comparative analysis with similar compounds reveals unique properties attributed to the oxalamide core:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | Oxalamide core, pyrrolidine ring | Antimicrobial, anticancer |
| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)acetamide | Acetamide instead of oxalamide | Lower anticancer activity |
| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)urea | Urea group | Reduced biological activity |
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLIZBHICKFGJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














